1-(3,4-Difluorophenyl)-3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including any known reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antibacterial Properties
- Oxazolidinone Antibacterial Agents : Compounds including piperazinyl oxazolidinones, which are structurally related to 1-(3,4-Difluorophenyl)-3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one, have been studied for their antibacterial properties. These compounds are effective against gram-positive pathogens like methicillin-resistant Staphylococcus aureus and exhibit in vivo potency similar to linezolid, a known antibiotic (Tucker et al., 1998).
Fluorescent pH Sensors
- Fluorescent pH Sensors Based on Intramolecular Hydrogen Bonding : Derivatives of 4-Piperidine-naphthalimide, which are structurally related to the queried compound, have been synthesized and studied for their fluorescent properties. These compounds exhibit strong fluorescence quenching and red shift in weakly acidic conditions, making them suitable for use as fluorescent pH sensors (Cui et al., 2004).
Antimicrobial Activity
- Antimicrobial Efficacy of Thiazolidin-4-ones : A series of compounds including 1,3-thiazolidin-4-ones fused with pyrimidinyl-imidazol moieties, similar to the structure , have been synthesized and evaluated for antimicrobial potential. These compounds showed significant antimicrobial activity against both gram-positive and gram-negative strains (Arshad et al., 2021).
Anti-Alzheimer's Activity
- Potential Anti-Alzheimer's Agents : N-benzylated imidazolidin-2-one derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, related to the structure , showed promising results in in-vivo and in-vitro studies, comparing favorably to donepezil, a standard drug for Alzheimer's disease (Gupta et al., 2020).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential areas for future research or development involving the compound, including any unanswered questions or promising applications.
Please note that this is a general guide and the specific details would depend on the particular compound and the available literature. It’s always a good idea to consult with a qualified chemist or researcher when conducting such an analysis.
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N5O3/c1-14-11-20(26-15(2)25-14)32-17-5-7-27(8-6-17)21(30)13-28-9-10-29(22(28)31)16-3-4-18(23)19(24)12-16/h3-4,11-12,17H,5-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKYWBOQKGAPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one |
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